molecular formula C9H7BrN2 B1602045 7-Bromoquinolin-8-amine CAS No. 85656-65-1

7-Bromoquinolin-8-amine

Cat. No.: B1602045
CAS No.: 85656-65-1
M. Wt: 223.07 g/mol
InChI Key: RRXBTAPQBGUKPL-UHFFFAOYSA-N
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Description

7-Bromoquinolin-8-amine: is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 . It is a derivative of quinoline, where a bromine atom is substituted at the 7th position and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinolin-8-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Chemistry: 7-Bromoquinolin-8-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents. These compounds are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties. It also finds applications in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

    8-Hydroxyquinoline: A precursor in the synthesis of 7-Bromoquinolin-8-amine.

    7-Chloroquinolin-8-amine: Similar structure with a chlorine atom instead of bromine.

    Quinolin-8-amine: Lacks the bromine substitution but shares the amine group at the 8th position.

Uniqueness: this compound is unique due to the presence of both bromine and amine functional groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

7-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXBTAPQBGUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511355
Record name 7-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85656-65-1
Record name 7-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85656-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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